Methyl 5-chloropentanoate
Overview
Description
Methyl 5-chloropentanoate is a chemical compound that has been studied in various contexts, including organic synthesis and materials science. Its unique properties make it a subject of interest in chemical research.
Synthesis Analysis
The synthesis of compounds similar to Methyl 5-chloropentanoate often involves complex organic reactions. For example, the synthesis of related chloro- and nitro-compounds involves reactions with reagents like nitrosyl chloride under specific conditions to achieve desired yields and purity (Komeichi et al., 1970).
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 5-chloropentanoate can be determined using techniques like X-ray crystallography. This method has been used to elucidate the structure of similar chlorinated compounds, providing insights into their molecular conformation and bonding (Manan et al., 2011).
Chemical Reactions and Properties
Compounds like Methyl 5-chloropentanoate exhibit interesting chemical reactions, such as condensations and cycloadditions. These reactions are important for synthesizing various organic compounds and intermediates (Kiehlmann & Loo, 1969).
Physical Properties Analysis
The physical properties of similar chlorinated compounds include aspects like thermal stability, which is influenced by specific functional groups in their structure. These properties are crucial for applications in material science and organic synthesis (Corradi et al., 1995).
Chemical Properties Analysis
Chemical properties such as reactivity and stability are influenced by the molecular structure of compounds like Methyl 5-chloropentanoate. Understanding these properties is essential for their application in chemical reactions and synthesis (Gil et al., 2015).
Scientific Research Applications
Use in Membrane Fabrication : Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a derivative of Methyl 5-chloropentanoate, is utilized in the fabrication of poly(vinylidine fluoride) hollow fiber membranes. These membranes exhibit high water permeability due to the porous structure induced by the solvent and additives used in the process (Hassankiadeh et al., 2015).
Alternative to Hazardous Solvents : A study of Rhodiasolv®Polarclean, which contains methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, highlights its potential as a safer alternative to common hazardous solvents in chemical processes. Its unique physicochemical properties, such as vapor pressure, density, and viscosity, make it a promising green solvent (Randová et al., 2016).
Photodynamic Therapy for Actinic Keratosis : Methyl-5-aminolaevulinate, a derivative, is used in photodynamic therapy for treating actinic keratosis, a type of skin condition. This therapy is a first-line treatment option, highlighting the compound's importance in dermatology (Dirschka et al., 2012).
Research in Organic Synthesis : In organic chemistry, derivatives of Methyl 5-chloropentanoate are used in various reactions. For instance, the reaction of α-haloaldehydes with methyl dichloroacetate in the presence of sodium methoxide demonstrates its utility in synthesizing epoxy and oxo compounds, which are valuable in organic synthesis (Takeda et al., 1972).
Applications in Electrosynthesis : Methyl 5-nitro-4-oxopentanate, a related compound, is studied for its electroreduction properties. The research explores its potential in the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a process important in the field of electrochemistry (Konarev et al., 2007).
Development of Organophosphate Pesticide Antibodies : Derivatives are used in synthesizing haptens with methoxyacetic acid linker arms. These haptens are vital for producing antibodies against various classes of organophosphate pesticides, indicating its role in environmental and health-related research (ten Hoeve et al., 1997).
In Biodiesel Research : Methyl valerate (Methyl pentanoate) is a relevant surrogate for biodiesel. Studies on its autoignition at various temperatures and pressures in a rapid compression machine contribute significantly to understanding biodiesel's combustion characteristics, which is essential for developing efficient and clean biofuels (Weber et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-chloropentanoate is a chemical compound with the molecular formula C6H11ClO2
Mode of Action
It’s known that Methyl 5-chlorovalerate undergoes gas phase elimination over a certain temperature range via an intimate ion pair type mechanism . .
Pharmacokinetics
Its solubility in chloroform is sparing and slightly soluble in methanol , which could potentially affect its bioavailability.
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . .
Action Environment
The action of Methyl 5-chloropentanoate can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it undergoes gas phase elimination over a certain temperature range . Moreover, its solubility in different solvents suggests that the compound’s action could be influenced by the chemical environment . .
properties
IUPAC Name |
methyl 5-chloropentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVHFVJOWIQHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298071 | |
Record name | Methyl 5-chloropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloropentanoate | |
CAS RN |
14273-86-0 | |
Record name | 14273-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-chloropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-chlorovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methyl 5-chloropentanoate utilized in the development of new annulation processes?
A1: Methyl 5-chloropentanoate plays a key role in an annulation process designed to create six-membered rings. The process begins by reacting 2-cyano-2-cycloalkenones with the enolate of Methyl 5-chloropentanoate in a conjugate addition reaction. [] This sets the stage for an intramolecular alkylation, where the chlorine atom in Methyl 5-chloropentanoate acts as a leaving group. The carbanion generated from the initial addition reaction attacks the carbon bearing the chlorine, leading to the formation of the six-membered ring and the expulsion of a chloride ion. This method offers a synthetically useful route for constructing substituted cyclic compounds from readily available starting materials. []
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